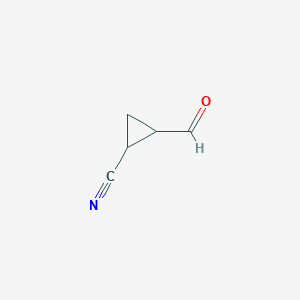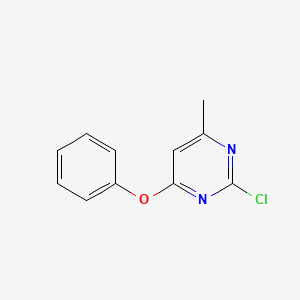![molecular formula C11H18O2 B3380150 Spiro[4.5]decane-2-carboxylic acid CAS No. 18244-50-3](/img/structure/B3380150.png)
Spiro[4.5]decane-2-carboxylic acid
Übersicht
Beschreibung
Spiro[4.5]decane-2-carboxylic acid is a chemical compound with the CAS Number: 18244-50-3 . It has a molecular weight of 182.26 . The IUPAC name for this compound is spiro[4.5]decane-2-carboxylic acid . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of spiro[4.5]decane-2-carboxylic acid has been mentioned in a few papers . For instance, one paper discusses the asymmetric total synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate . Another paper mentions the synthesis of spiro[4.5]decane-2-carboxylic acid by an improved method .Molecular Structure Analysis
The molecular structure of spiro[4.5]decane-2-carboxylic acid can be represented by the InChI code: 1S/C11H18O2/c12-10(13)9-4-7-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) . The molecular formula of this compound is C11H18O2 .Physical And Chemical Properties Analysis
Spiro[4.5]decane-2-carboxylic acid has a melting point of 52-54 degrees Celsius . It is stored at room temperature and has a physical form of oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology
Spiro[4.5]decanes are important in the field of organic chemistry, particularly in synthesis methodologies. For instance, Biju, Pramod, and Rao (2003) outlined an efficient strategy for constructing spiro[4.5]decanes, which are intermediates in the synthesis of acorone (Biju, Pramod, & Rao, 2003). Similarly, Dong et al. (2020) developed a visible-light-driven regioselective dearomative cyclization, leading to the formation of spiro[4,5]decanes (Dong, Yuan, Xie, & Zhang, 2020).
Spiroacetals in Natural Products
Cuny (2020) discussed the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from d-glucose, highlighting the importance of spiroacetals in natural products and their biological activity (Cuny, 2020).
Spiro[4,5]decane in Biofunctional Molecules
Huang et al. (2017) described diastereoselective reactions to afford oxindole-functionalized spiro[4,5]decanes, underscoring their significance in biofunctional molecules (Huang, Sohail, Taniguchi, Monde, & Tanaka, 2017).
Novel Structural Motifs and Ring Systems
Kuroda et al. (2000) synthesized spiro[4.5]decane and spiro[4.4]nonane ring systems using FeCl3-induced Nazarov cyclization (Kuroda, Koshio, Koito, Sumiya, Murase, & Hirono, 2000). Rolandsgard et al. (2005) focused on the preparation of α-oxo derivatives of spiro[4.4]nonane and spiro[4.5]decane derivatives, contributing to the methodology for synthesizing spirane-bridged bisarenes (Rolandsgard, Baldawi, Sirbu, Bjørnstad, Romming, & Undheim, 2005).
Applications in Organic Chemistry
Zheng et al. (2010) developed a FeCl3-promoted synthesis of spiro[4.5]decane derivatives, demonstrating the compounds' potential in organic chemistry (Zheng, Ma, Gong, Xie, & Li, 2010).
Safety and Hazards
The safety information for spiro[4.5]decane-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
spiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-4-7-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFSUIRCGHSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541009 | |
| Record name | Spiro[4.5]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.5]decane-2-carboxylic acid | |
CAS RN |
18244-50-3 | |
| Record name | Spiro[4.5]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



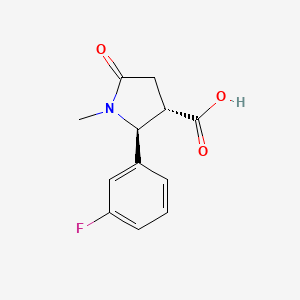


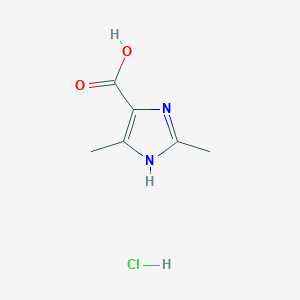
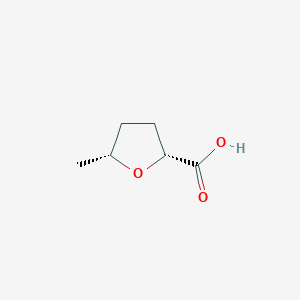
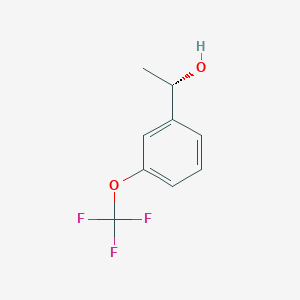
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

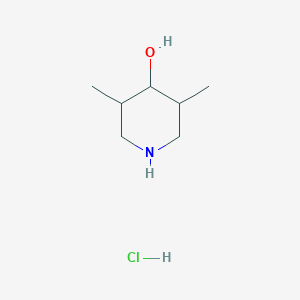
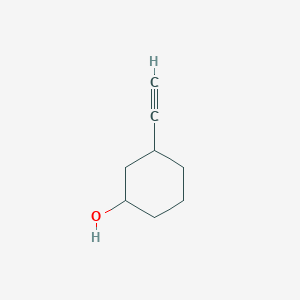
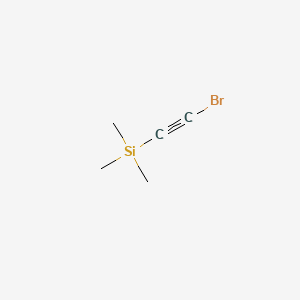
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
